molecular formula C18H15NO B103154 Diphenyl(pyridin-2-yl)methanol CAS No. 19490-90-5

Diphenyl(pyridin-2-yl)methanol

Cat. No.: B103154
CAS No.: 19490-90-5
M. Wt: 261.3 g/mol
InChI Key: IBNTYLTYDKBLRC-UHFFFAOYSA-N
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Description

Diphenyl(pyridin-2-yl)methanol is an organic compound characterized by a methanol group attached to a diphenyl and pyridin-2-yl moiety

Scientific Research Applications

Diphenyl(pyridin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects on cancer cells.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Safety and Hazards

The safety and hazards associated with Diphenyl(pyridin-2-yl)methanol have been documented . For instance, it has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on Diphenyl(pyridin-2-yl)methanol could focus on further elucidating its mechanism of action, exploring its potential applications in asymmetric synthesis, and developing safer and more efficient methods for its synthesis . It could also involve the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(pyridin-2-yl)methanol typically involves the reaction of pyridine-2-carboxaldehyde with diphenylmethanol in the presence of a suitable catalyst. One common method is the Grignard reaction, where pyridine-2-carboxaldehyde reacts with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of diphenyl(pyridin-2-yl)ketone.

    Reduction: Formation of diphenyl(pyridin-2-yl)methane.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism by which Diphenyl(pyridin-2-yl)methanol exerts its effects involves interaction with cellular targets, leading to inhibition of specific enzymes or pathways. For instance, its antiproliferative activity may be attributed to the inhibition of enzymes involved in DNA replication or cell division.

Comparison with Similar Compounds

  • Phenyl(pyridin-2-yl)methanol
  • Diphenyl(pyridin-4-yl)methanol
  • Diphenyl(pyridin-3-yl)methanol

Comparison: Diphenyl(pyridin-2-yl)methanol is unique due to the position of the pyridinyl group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

diphenyl(pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNTYLTYDKBLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278960
Record name diphenyl(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19490-90-5
Record name 19490-90-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19490-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10796
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diphenyl(pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA-DIPHENYL-2-PYRIDINEMETHANOL
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Synthesis routes and methods

Procedure details

A solution of 2-bromopyridine (5 g, 0.032 mol) in dry THF (150 mL) was cooled to −70° C. To this cooled solution was added n-BuLi (2.8 M, 12.4 mL, 0.034 mol) over a period of 20 min and allowed to stir for 2 h under N2 atmosphere. A solution of benzophenone (5.8 g, 0.032 mol) in dry THF (50 mL) was added to the solution at the same temperature over a period of 30 min. The reaction mixture was warmed slowly to RT and allowed to stir another 5 h at RT. The reaction mixture was concentrated under vacuum and the residue was washed with petroleum ether. The organic layer was filtered and the filtrate was concentrated under vacuum to give the title compound (8 g, 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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